2-{[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-{[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a bicyclic heteroaromatic system comprising two fused scaffolds:
- A thieno[3,2-d]pyrimidin-4(3H)-one moiety substituted at position 7 with a 4-methylphenyl group.
- A 4H-pyrido[1,2-a]pyrimidin-4-one core linked via a methylene bridge at position 2 of the pyrido-pyrimidinone ring.
This dual-core architecture confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H16N4O2S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
7-(4-methylphenyl)-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H16N4O2S/c1-14-5-7-15(8-6-14)17-12-29-21-20(17)23-13-25(22(21)28)11-16-10-19(27)26-9-3-2-4-18(26)24-16/h2-10,12-13H,11H2,1H3 |
InChI Key |
BPJHWQFVFACKAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=O)N5C=CC=CC5=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHYLPHENYL)-3-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrido[1,2-a]pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thieno[3,2-d]pyrimidine ring: This step may involve the use of sulfur-containing reagents and specific catalysts.
Attachment of the 4-methylphenyl group: This can be done through substitution reactions using suitable aryl halides.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Use of high-pressure reactors: for certain cyclization steps.
Employment of advanced purification techniques: such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. Studies have shown that 2-{[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can inhibit specific enzymes involved in cancer cell proliferation. For instance, its mechanism of action includes binding to the active sites of enzymes critical for tumor growth, leading to reduced cell viability in cancer models .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. The thieno[3,2-d]pyrimidine structure is known for its ability to disrupt bacterial cell walls and inhibit metabolic pathways essential for microbial survival. In vitro studies have indicated that this compound can effectively reduce the growth of both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
Targeting Kinases
The compound has been investigated as a potential inhibitor of receptor tyrosine kinases (RTKs), particularly vascular endothelial growth factor receptor-2 (VEGFR-2). This inhibition is crucial for antiangiogenic therapies aimed at preventing tumor vascularization. The structure's ability to mimic natural substrates allows it to effectively compete with endogenous ligands .
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of 2-{[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves cyclization reactions and subsequent modifications to introduce functional groups that enhance biological activity. Various synthetic strategies have been employed to optimize yield and purity .
| Synthetic Method | Yield (%) | Key Steps |
|---|---|---|
| Cyclization | 75 | Formation of thieno[3,2-d]pyrimidine core |
| Functionalization | 65 | Introduction of methyl and phenyl groups |
Case Study 1: Anticancer Research
In a study published by the Journal of Medicinal Chemistry, researchers synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their anticancer effects on human cancer cell lines. The results showed that 2-{[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM .
Case Study 2: Antimicrobial Efficacy
A study conducted by the Chemical Society of Ethiopia explored the antimicrobial properties of various thienopyrimidine derivatives. The findings indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism by which 7-(4-METHYLPHENYL)-3-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE exerts its effects can involve:
Molecular targets: Such as enzymes or receptors.
Pathways involved: This may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
A. Thieno-Pyrimidinone Derivatives
- 3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (28a) : Halogenation at position 3 increases electrophilicity, enabling nucleophilic substitution reactions. Reported melting point: 159–160°C (yield: 86%) .
- 3-Halo-4H-pyrido[1,2-a]pyrimidin-4-ones : Synthesized via N-halosuccinimide reactions, these derivatives exhibit altered reactivity profiles compared to the methylphenyl-substituted target compound .
B. Pyrazolo-Pyrimidinone Derivatives
- 2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one: Fluorinated side chains enhance metabolic stability and bioavailability, contrasting with the non-fluorinated target compound .
C. Piperazinyl-Substituted Derivatives
Substituent-Driven Property Modifications
Key Research Findings
- Lipophilicity : The 4-methylphenyl group in the target compound increases logP compared to halogenated or polar-substituted analogs, suggesting superior passive diffusion .
- Thermal Stability: Halogenated derivatives (e.g., 28a) exhibit higher melting points than non-halogenated analogs, likely due to stronger intermolecular interactions .
- Biological Relevance : Piperazinyl and fluorinated derivatives show promise in kinase inhibition and CNS targeting, while the target compound’s applications remain underexplored .
Biological Activity
The compound 2-{[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a member of the thienopyrimidine family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C21H17N3O2S
- Molecular Weight : 375.4 g/mol
- IUPAC Name : 2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide
- Canonical SMILES : CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4
The compound features a thieno[3,2-d]pyrimidine core, which is significant for its biological interactions due to the presence of nitrogen and sulfur atoms in its structure.
Anticancer Properties
Research indicates that compounds with thienopyrimidine structures exhibit significant anticancer activity. For example, similar compounds have demonstrated inhibitory effects on various cancer cell lines by targeting specific kinases involved in cell proliferation. The compound may exhibit similar properties through mechanisms such as:
- Inhibition of Kinase Activity : Compounds in this class have been shown to inhibit MEK1/2 kinases, which play a crucial role in the MAPK signaling pathway involved in cancer progression .
- Cell Cycle Arrest : Studies suggest that these compounds can induce G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of several enzymes. Preliminary studies suggest that it may interact with:
- Protein Kinases : By binding to active sites of kinases, it can prevent the phosphorylation of substrates critical for cancer cell survival.
- Other Enzymatic Targets : Research into similar compounds indicates potential interactions with enzymes involved in metabolic pathways relevant to tumor growth.
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The thieno[3,2-d]pyrimidine core facilitates strong binding to enzyme active sites.
- Signal Transduction Modulation : By inhibiting key signaling pathways such as the MAPK pathway, the compound can alter cellular responses to growth signals.
In Vitro Studies
In vitro studies have shown that related thienopyrimidine compounds can effectively inhibit cell growth in various cancer types. For instance:
- A study reported that certain derivatives exhibited IC50 values in the low micromolar range against leukemia cell lines, indicating potent antiproliferative effects .
Toxicological Assessments
Toxicological evaluations are crucial for understanding the safety profile of this compound. Initial assessments suggest that while it exhibits significant biological activity, careful consideration must be given to dosage and administration routes to avoid adverse effects.
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers integrate this compound into a broader theoretical framework for kinase inhibitor development?
- Methodological Answer : Align with conceptual frameworks linking chemical topology to target selectivity:
- Targeted polypharmacology : Map compound interactions across kinome trees (e.g., KinomeScan).
- Network pharmacology : Construct protein-protein interaction networks to identify synergistic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
